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Compound of Interest

Compound Name: BR351

Cat. No.: B11930422

An Overview of the Discovery, Preclinical and Clinical Development, and Mechanism of Action
of a Novel Liposomal Formulation of Daunorubicin and Cytarabine.

Introduction

CPX-351, marketed under the brand name Vyxeos, represents a significant advancement in
the treatment of certain high-risk forms of acute myeloid leukemia (AML). It is a liposomal co-
formulation of the chemotherapeutic agents daunorubicin and cytarabine at a synergistic 5:1
molar ratio. This in-depth guide provides a comprehensive overview of the discovery, history,
mechanism of action, and the preclinical and clinical studies that have defined the role of CPX-
351 in the management of AML. This document is intended for researchers, scientists, and
drug development professionals.

Discovery and History

The development of CPX-351 was driven by the long-standing challenge of improving upon the
standard "7+3" induction regimen for AML, which consists of seven days of continuous infusion
cytarabine and three days of an anthracycline, such as daunorubicin. While this regimen can
be effective, outcomes for patients with high-risk secondary AML, including therapy-related
AML (t-AML) and AML with myelodysplasia-related changes (AML-MRC), have remained poor.

The core innovation behind CPX-351 is the application of the CombiPlex® drug development
platform. This technology enables the ratiometric delivery of multiple drugs in a single
formulation to optimize their synergistic effects. Preclinical studies identified a 5:1 molar ratio of
cytarabine to daunorubicin as maximally synergistic in leukemia cell lines.[1][2] To maintain this
synergistic ratio in vivo, a liposomal delivery system was engineered.
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The liposomes in CPX-351 are composed of a lipid bilayer of distearoylphosphatidylcholine
(DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol in a 7:2:1 molar ratio.[3][4]
This formulation is designed to be stable in circulation and to preferentially target the bone
marrow, where it is taken up by leukemia cells.[4]

CPX-351 received Breakthrough Therapy Designation from the U.S. Food and Drug
Administration (FDA) and was later approved for the treatment of adults with newly diagnosed
t-AML or AML-MRC.

Mechanism of Action

The therapeutic effect of CPX-351 is a result of the combined actions of its two active
components, daunorubicin and cytarabine, delivered in a manner that maximizes their anti-
leukemic activity.

o Daunorubicin: An anthracycline antibiotic, daunorubicin intercalates into DNA and inhibits the
action of topoisomerase I, an enzyme critical for DNA replication and repair. This leads to
the accumulation of DNA double-strand breaks and ultimately triggers apoptosis
(programmed cell death).[5][6][7]

o Cytarabine: A pyrimidine analog, cytarabine is a cell cycle-specific antimetabolite. It is
converted intracellularly to its active triphosphate form, Ara-CTP, which competitively inhibits
DNA polymerase, leading to the termination of DNA chain elongation during the S phase of
the cell cycle.[5][6][8]

The liposomal formulation of CPX-351 offers several key advantages over the co-
administration of the free drugs:

e Maintained Synergistic Ratio: The liposome protects the encapsulated drugs from premature
metabolism and clearance, thereby maintaining the synergistic 5:1 molar ratio for an
extended period in the plasma and bone marrow.[4]

o Preferential Uptake by Leukemia Cells: The liposomes are preferentially taken up by
leukemia cells in the bone marrow compared to normal hematopoietic cells.[9] This targeted
delivery is thought to enhance efficacy while potentially reducing off-target toxicity.
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e Intracellular Drug Release: Following uptake by leukemia cells, the liposomes are trafficked
to endosomes and lysosomes, where the acidic environment facilitates the release of
daunorubicin and cytarabine, allowing them to exert their cytotoxic effects.

Signaling Pathway of Daunorubicin and Cytarabine

The combined action of daunorubicin and cytarabine in CPX-351 ultimately leads to
overwhelming DNA damage and the induction of apoptosis in AML cells. The signaling cascade
involves the activation of DNA damage response pathways and the intrinsic apoptotic pathway.
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Simplified Signaling Pathway of Daunorubicin and Cytarabine in AML
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Caption: Simplified signaling pathway of daunorubicin and cytarabine.

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://www.benchchem.com/product/b11930422?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Quantitative Data Summary

The efficacy and safety of CPX-351 have been evaluated in numerous preclinical and clinical

studies. The following tables summarize key quantitative data.

Table 1: Preclinical Efficacy of CPX-351 in a Xenograft
tel of hoblasti kemial101[11][12]

Xenograft Model Treatment Group

Median Event-Free
) Response
Survival (Days)

ALL-17 Control

17.5

CPX-351 (5 units/kg) 68.0

Complete Response

ALL-19 Control

18.0

CPX-351 (5 units/kg) 75.0

Complete Response

T-ALL-1 Control

16.0

CPX-351 (5 units/kg) 35.5

Partial Response

Table 2: Key Efficacy Results from the Pivotal Phase lli
Trial in Older Adults with High-Risk/Secondary AML[1]

[13]

. 7+3 Regimen Hazard Ratio (95%
Endpoint CPX-351 (n=153)
(n=156) Cl) | p-value
Median Overall 0.69 (0.52, 0.90);
] 9.56 months 5.95 months

Survival p=0.003
Overall Remission

_ 47.7% 33.3% p=0.016
Rate (CR + CRi)
60-Day Mortality 13.7% 21.2% p=0.097

CR = Complete Remission; CRi = Complete Remission with incomplete hematologic recovery
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Experimental Protocols

This section provides an overview of the methodologies used in key studies of CPX-351.

In Vitro Synergy Assessment

The synergistic interaction between cytarabine and daunorubicin was quantified using the
Chou-Talalay method, which is based on the median-effect principle.

Protocol:

Cell Culture: Murine P388 leukemia cells were cultured in appropriate media and conditions.

[1]

o Drug Preparation: Stock solutions of cytarabine and daunorubicin were prepared and serially
diluted to a range of concentrations.

e Drug Combination: The drugs were combined at fixed molar ratios (e.g., 1:1, 5:1, 10:1).

o Cell Treatment: Leukemia cells were seeded in microplates and treated with single agents or
the drug combinations for a defined period (e.g., 72 hours).

 Viability Assay: Cell viability was assessed using a standard method, such as the MTT or
MTS assay, to determine the fraction of cells affected by the treatments.

o Data Analysis: The dose-effect data were analyzed using the CompuSyn software to
calculate the Combination Index (CI). A Cl value less than 1 indicates synergy, a Cl equal to
1 indicates an additive effect, and a ClI greater than 1 indicates antagonism.

Preclinical Xenograft Model of Leukemia

The in vivo efficacy of CPX-351 was evaluated in immunodeficient mice bearing human
leukemia xenografts.

Protocol:

e Animal Model: Female NOD/SCID mice were used for these studies.[10]
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e Cell Line and Implantation: Human leukemia cell lines (e.g., ALL-17, ALL-19, T-ALL-1) were
injected intravenously into the mice to establish the xenograft model.[10][11][12]

o Treatment Groups: Mice were randomized into control (vehicle) and treatment groups.

o Drug Administration: CPX-351 was administered intravenously via the tail vein at a specified
dose and schedule (e.g., 5 units/kg on days 1, 3, and 5).[10]

e Monitoring: The health of the mice was monitored daily, and disease progression was
assessed by monitoring for signs of leukemia and by measuring tumor burden (e.qg., through
bioluminescent imaging if using luciferase-expressing cell lines).

» Endpoints: The primary endpoint was event-free survival, defined as the time from treatment
initiation to the development of a defined endpoint (e.g., significant weight loss, hind-limb
paralysis, or a predetermined tumor burden).

Pivotal Phase Ill Clinical Trial Protocol (NCT01696084)

This was a randomized, open-label, multicenter trial comparing the efficacy and safety of CPX-
351 with the standard 7+3 regimen in older adults with newly diagnosed high-risk/secondary
AML.

Protocol:

o Patient Population: Patients aged 60-75 years with newly diagnosed t-AML or AML-MRC
were eligible.

o Randomization: Patients were randomized in a 1:1 ratio to receive either CPX-351 or the 7+3
regimen.

e Treatment Arms:

o CPX-351 Arm: Induction therapy consisted of CPX-351 at a dose of 100 units/m? (44
mg/m2 daunorubicin and 100 mg/mz cytarabine) administered as a 90-minute intravenous
infusion on days 1, 3, and 5. Consolidation therapy for patients achieving remission
consisted of CPX-351 at a dose of 65 units/m2 (29 mg/m?2 daunorubicin and 65 mg/m?2
cytarabine) on days 1 and 3.[7][13]
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o 7+3 Arm: Induction therapy consisted of a continuous intravenous infusion of cytarabine at
100 mg/m2/day for 7 days, with daunorubicin at 60 mg/m2 on days 1, 2, and 3.
Consolidation therapy consisted of a 5-day continuous infusion of cytarabine with 2 days
of daunorubicin.[13]

o Assessments: Bone marrow aspirates and biopsies were performed at screening and at the
time of response assessment. Safety was monitored throughout the study.

» Endpoints: The primary endpoint was overall survival. Secondary endpoints included event-
free survival, remission rates, and safety.

Mandatory Visualizations
Experimental Workflow: Preclinical Xenograft Study
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Workflow for Preclinical Xenograft Efficacy Study of CPX-351
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The Role of CPX-351 in the Acute Myeloid Leukemia Treatment Landscape: Mechanism
of Action, Efficacy, and Safety - PMC [pmc.ncbi.nim.nih.gov]

2. youtube.com [youtube.com]
3. dovepress.com [dovepress.com]
4. researchgate.net [researchgate.net]

5. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and
Cytarabine: A Literature Review - PMC [pmc.ncbi.nim.nih.gov]

6. DAUNOTrubicin and Cytarabine Monograph for Professionals - Drugs.com [drugs.com]

7. Daunorubicin/Cytarabine Liposome: A Review in Acute Myeloid Leukaemia - PMC
[pmc.ncbi.nlm.nih.gov]

8. go.drugbank.com [go.drugbank.com]

9. Phase Il Trial of CPX-351 in Patients with Acute Myeloid Leukemia at High Risk for
Induction Mortality - PMC [pmc.ncbi.nim.nih.gov]

10. Efficacy of CPX-351, (cytarabine:daunorubicin) liposome injection, against acute
lymphoblastic leukemia (ALL) xenograft models of the Pediatric Preclinical Testing Program -
PMC [pmc.ncbi.nim.nih.gov]

11. researchgate.net [researchgate.net]

12. Efficacy of CPX-351, (cytarabine:daunorubicin) liposome injection, against acute
lymphoblastic leukemia (ALL) xenograft models of the Pediatric Preclinical Testing Program -
PubMed [pubmed.ncbi.nim.nih.gov]

13. ascopubs.org [ascopubs.org]

To cite this document: BenchChem. [In-Depth Technical Guide to CPX-351 (Vyxeos)].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11930422#discovery-and-history-of-the-br351-
compound]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b11930422?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12185649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12185649/
https://www.youtube.com/watch?v=KFb5c6V46W0
https://www.dovepress.com/cpx-351-a-nanoscale-liposomal-co-formulation-of-daunorubicin-and-cytar-peer-reviewed-fulltext-article-IJN
https://www.researchgate.net/publication/333306058_CPX-351_a_nanoscale_liposomal_co-formulation_of_daunorubicin_and_cytarabine_with_unique_biodistribution_and_tumor_cell_uptake_properties
https://pmc.ncbi.nlm.nih.gov/articles/PMC9885730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9885730/
https://www.drugs.com/monograph/daunorubicin-and-cytarabine.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6314217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6314217/
https://go.drugbank.com/drugs/DB00987
https://pmc.ncbi.nlm.nih.gov/articles/PMC11450557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11450557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4237711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4237711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4237711/
https://www.researchgate.net/publication/265514585_Efficacy_of_CPX-351_Cytarabine_Daunorubicin_Liposome_Injection_Against_Acute_Lymphoblastic_Leukemia_ALL_Xenograft_Models_of_the_Pediatric_Preclinical_Testing_Program
https://pubmed.ncbi.nlm.nih.gov/25203866/
https://pubmed.ncbi.nlm.nih.gov/25203866/
https://pubmed.ncbi.nlm.nih.gov/25203866/
https://ascopubs.org/doi/10.1200/JCO.2017.77.6112
https://www.benchchem.com/product/b11930422#discovery-and-history-of-the-br351-compound
https://www.benchchem.com/product/b11930422#discovery-and-history-of-the-br351-compound
https://www.benchchem.com/product/b11930422#discovery-and-history-of-the-br351-compound
https://www.benchchem.com/product/b11930422#discovery-and-history-of-the-br351-compound
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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